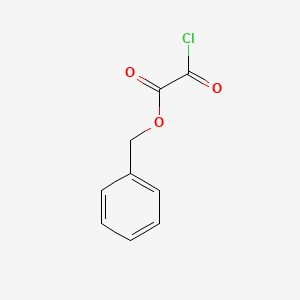

Benzyl chlorooxalate

Description

Benzyl chlorooxalate (C₉H₇ClO₃) is a reactive acyl chloride derivative of oxalic acid, where one hydroxyl group is replaced by a benzyl ester and the other by a chlorine atom. It is primarily utilized in organic synthesis as a reagent for introducing oxalate ester functionalities. For example, in the synthesis of pyrrole derivatives, this compound reacts with 2,4-dimethylpyrrole to form benzyl esters with moderate yields (31–34%) . Its structure combines the electrophilic reactivity of the chlorooxalate group with the steric and solubility properties imparted by the benzyl moiety, making it valuable in constructing complex organic frameworks.

Properties

IUPAC Name |

benzyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSRQSUXWJLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452133 | |

| Record name | benzyl chlorooxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35249-73-1 | |

| Record name | benzyl chlorooxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chlorooxalate can be synthesized through the reaction of oxalyl chloride with benzyl alcohol. The general procedure involves cooling oxalyl chloride to 0°C and adding anhydrous benzyl alcohol dropwise. The reaction mixture is then warmed to room temperature and stirred for a specified period. The resulting mixture is analyzed by nuclear magnetic resonance spectroscopy to confirm the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash column chromatography over silica gel are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl chlorooxalate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Coupling Reactions: It can be used in reductive coupling reactions with alkyl bromides, facilitated by nickel catalysis, to form C–C bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Reductive Coupling: Nickel catalysts and alkyl bromides are used under reductive conditions to achieve coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzyl oxalates can be formed.

Coupling Products: The major products are benzyl derivatives with functionalized alkyl groups at the benzylic position.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis

Benzyl chlorooxalate is primarily used as a reagent in the synthesis of esters and peptides. Its reactivity allows it to participate in acylation reactions, forming amide bonds when reacted with suitable amines, which are essential for peptide formation. It can also react with alcohols to produce esters, a crucial class of organic compounds.

Protecting Group Chemistry

In synthetic organic chemistry, this compound serves as a protecting group for alcohols and amines. This temporary protection enables selective modifications of other functional groups within a molecule without affecting the masked groups. The benzyl group can be removed under specific conditions, restoring the original functional group.

Heterocyclic Compound Synthesis

The compound plays a role in synthesizing heterocyclic compounds through various cyclization reactions. Heterocycles are significant in medicinal chemistry due to their presence in many pharmaceuticals.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess biological activity, making them potential precursors for new therapeutic agents. Studies suggest that these derivatives could have applications in developing drugs targeting specific biological pathways .

Case Study: MAO-B Inhibitors

A notable study explored the design of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives derived from this compound. These compounds exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), with implications for treating neurodegenerative diseases . The introduction of substituent groups on the benzyloxy ring enhanced their inhibitory activity, indicating a promising avenue for drug development.

Bioconjugation

Linking Biomolecules

this compound is utilized in bioconjugation techniques, which involve linking biomolecules like proteins and drugs to surfaces or other molecules. This application is crucial for drug delivery systems and diagnostic tools. The compound can introduce functional groups onto biomolecules, facilitating their conjugation with other entities.

Industrial Applications

This compound is also used in producing specialty chemicals and materials within industrial settings. Its unique reactivity makes it suitable for various chemical transformations that are essential for manufacturing processes .

Mechanism of Action

The mechanism of action of benzyl chlorooxalate involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chlorooxoacetate moiety is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Findings :

- This compound’s benzyl group improves solubility in non-polar solvents compared to methyl/ethyl analogs, facilitating reactions in heterogeneous systems .

- Methyl chlorooxalate is more volatile, limiting its utility in high-temperature syntheses.

Benzoyl Chloride (C₇H₅ClO)

Benzoyl chloride, an aromatic acyl chloride, differs structurally from this compound by lacking the oxalate backbone:

Key Findings :

- Benzoyl chloride is more versatile in producing benzoate-based pharmaceuticals (e.g., benzyl benzoate) but poses greater safety risks due to higher volatility .

Benzyl Benzoate (C₁₄H₁₂O₂) and Other Benzoate Esters

Benzyl benzoate, a simple benzoate ester, contrasts with this compound in both structure and application:

Biological Activity

Benzyl chlorooxalate, a compound with the chemical formula , is recognized for its diverse biological activities and utility in organic synthesis. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its reactivity towards nucleophiles due to the presence of a highly electrophilic carbonyl group adjacent to the chloro substituent. This reactivity facilitates various chemical transformations, including:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines and alcohols.

- Formation of Esters and Amides : It can react with alcohols to form esters or with amines to generate amides, which are crucial in peptide synthesis.

- Bioconjugation : This compound is employed to introduce functional groups onto biomolecules, enhancing their utility in drug delivery and diagnostics.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound derivatives. For instance, research indicates that certain derivatives exhibit pronounced cytotoxicity against various cancer cell lines, including lung (NCI-H460), breast (NCI/ADR-RES), and ovarian (OVCAR-8) cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance biological activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Some derivatives show selective activity against Gram-positive bacteria and exhibit antifungal effects against pathogens like Candida albicans. These findings suggest a potential for developing new antimicrobial agents based on this compound .

Case Studies

- Synthesis and Testing of Derivatives : A study synthesized various this compound derivatives and tested their biological activities. Derivatives were evaluated for cytotoxicity using MTT assays against different cancer cell lines. Results indicated that specific modifications led to increased potency against targeted cells .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling benzyl chlorooxalate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respiratory protection is required in high-concentration environments .

- Decontamination : Immediately wash contaminated skin with water for ≥15 minutes. For spills, collect material using inert absorbents and dispose of according to local regulations .

- Storage : Store in a cool, dry, well-ventilated area away from heat sources. Keep containers locked and segregated from incompatible substances (e.g., water, bases) .

Q. What synthetic routes are used to prepare this compound, and how do they compare?

- Methodological Answer :

- Chlorination of Benzyl Oxalate : React benzyl oxalate with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Yields depend on stoichiometry and reaction time .

- Esterification : Benzyl alcohol can react with chlorooxalic acid derivatives in the presence of catalytic acid. This method offers moderate yields (30–50%) but requires careful pH control .

- Key Advantage : Oxalyl chloride-based syntheses avoid residual solvents, simplifying purification .

Q. How can researchers validate the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm ester/chloride functional groups (e.g., benzyl CH₂ at δ 5.3 ppm, carbonyl C=O at δ 160–170 ppm) .

- FT-IR : Identify C=O stretching (1770–1810 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .

Q. What storage conditions preserve this compound’s stability?

- Methodological Answer :

- Temperature : Store at 2–8°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles .

- Moisture Control : Use desiccants (e.g., silica gel) in airtight containers. Hydrolysis in humid environments produces toxic HCl gas .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated derivatization?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity. Polar aprotic solvents reduce side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation. Monitor progress via TLC (Rf = 0.5–0.7 in hexane:ethyl acetate 3:1) .

- Yield Optimization : Employ stoichiometric excess (1.2–1.5 eq) of this compound and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How to resolve contradictions between theoretical and experimental yields in this compound reactions?

- Methodological Answer :

- Data Triangulation : Cross-validate results using GC-MS (quantitative) and NMR (qualitative). For low yields (<30%), assess unreacted starting material .

- Side Reaction Analysis : Test for competing pathways (e.g., hydrolysis, dimerization) via LC-MS. Adjust reaction time/temperature to suppress undesired products .

Q. What methods quantify thermal/hydrolytic degradation of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 100–200°C to assess thermal stability. Decomposition onset >150°C indicates moderate stability .

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 4–10) at 25°C. Monitor HCl release via conductivity measurements or ion chromatography .

Q. How do substituents on the benzyl ring affect chlorooxalate reactivity in photochemical applications?

- Methodological Answer :

- Electron-Donating Groups (EDGs) : Methyl or methoxy substituents increase electron density, enhancing photorelease rates (e.g., 2,6-dimethyl derivatives show 2× faster CO release) .

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups reduce reactivity but improve stability. Use Hammett constants (σ) to predict substituent effects .

Q. How to mitigate environmental risks from this compound byproducts?

- Methodological Answer :

- Waste Treatment : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Use activated carbon filters to capture volatile organic compounds .

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (LC₅₀) to assess environmental impact. Degradation studies under UV light can identify persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.